Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester
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Overview
Description
Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclopropanecarboxylic acid, featuring an ethyl ester group, a vinyl group, and a methyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester typically involves the esterification of 2-ethenyl-2-methylcyclopropanecarboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate biological pathways and exhibit potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylcyclopropanecarboxylate: Similar structure but lacks the vinyl group.
Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Contains a phenyl group instead of a vinyl group.
Uniqueness
Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester is unique due to the presence of both a vinyl group and an ester group on the cyclopropane ring.
Properties
CAS No. |
21304-31-4 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
ethyl 2-ethenyl-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-4-9(3)6-7(9)8(10)11-5-2/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
LTDIICLCOBKKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(C)C=C |
Origin of Product |
United States |
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